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Compound of Interest

Compound Name: Desmethylazelastine

Cat. No.: B192710 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of

Desmethylazelastine, an active metabolite of the second-generation antihistamine,

Azelastine. The following sections detail its chemical identity, key physical and chemical

parameters, and relevant biological pathways, supported by experimental protocols and visual

diagrams to facilitate understanding and application in research and drug development.

Chemical and Physical Properties
Desmethylazelastine, a significant metabolite of Azelastine, retains potent pharmacological

activity. Its fundamental physicochemical characteristics are crucial for understanding its

absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the

development of analytical methods and formulations.

Table 1: Chemical Identifiers of Desmethylazelastine
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Identifier Value

IUPAC Name
2-(azepan-4-yl)-4-[(4-

chlorophenyl)methyl]phthalazin-1-one

Synonyms
N-Desmethyl Azelastine, DAZ,

Demethylazelastine

CAS Number 47491-38-3

Chemical Formula C₂₁H₂₂ClN₃O

Molecular Weight 367.88 g/mol

Appearance Pale Yellow to Light Yellow Solid

Table 2: Physicochemical Data of Desmethylazelastine

Property Value Source

Melting Point 90-95 °C [1][2]

Boiling Point 544.1 ± 60.0 °C (Predicted) [2]

pKa 10.49 ± 0.40 (Predicted)

logP 3.9 (XLogP3, Predicted) [3]

Solubility

Soluble in DMSO; Slightly

soluble in Chloroform and

Methanol. Quantitative

aqueous solubility data is not

readily available.

[2]

Biological Context and Signaling Pathways
Desmethylazelastine is formed in the liver through the metabolism of Azelastine, primarily by

cytochrome P450 enzymes. It is an active metabolite and contributes to the overall therapeutic

effect of Azelastine by acting as a potent histamine H1 receptor antagonist.
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The metabolic conversion of Azelastine to Desmethylazelastine is a critical step in its

biotransformation. This process is primarily mediated by CYP3A4 and CYP2D6, with minor

contributions from CYP1A2.
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Metabolic formation of Desmethylazelastine.

Desmethylazelastine exerts its antihistaminic effects by blocking the histamine H1 receptor, a

G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically

activates the Gq/11 signaling cascade, leading to the release of intracellular calcium and the

activation of protein kinase C (PKC), which in turn mediate allergic and inflammatory

responses. Desmethylazelastine, as an antagonist, prevents this cascade.
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Histamine H1 Receptor Signaling Pathway
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Antagonism of the H1 receptor by Desmethylazelastine.

Desmethylazelastine has also been shown to be an inhibitor of P-glycoprotein (P-gp), also

known as multidrug resistance protein 1 (MDR1). P-gp is an ATP-dependent efflux pump that
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transports a wide variety of substrates out of cells. Inhibition of P-gp can have significant

implications for drug-drug interactions and the cellular accumulation of P-gp substrates.
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Inhibition of P-gp mediated efflux.

Experimental Protocols
The determination of physicochemical properties such as pKa, logP, and solubility is

fundamental in drug discovery and development. Below are detailed methodologies for these

key experiments.

The dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric titration is a highly accurate method for its determination.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH

of the solution is monitored with a pH meter as a function of the volume of titrant added. The

pKa is determined from the inflection point of the resulting titration curve.

Apparatus:

Calibrated pH meter with a suitable electrode
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Automatic titrator or manual burette

Magnetic stirrer and stir bar

Temperature-controlled reaction vessel

Reagents:

Desmethylazelastine sample of known concentration (e.g., 1 mM)

Standardized 0.1 M hydrochloric acid (HCl)

Standardized 0.1 M sodium hydroxide (NaOH)

Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength

High-purity water

Procedure:

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

Prepare a solution of Desmethylazelastine in water, potentially with a co-solvent if

solubility is low. Add KCl to maintain constant ionic strength.

Place the solution in the reaction vessel and immerse the pH electrode.

If the compound is a base, titrate with standardized HCl. If it is an acid, titrate with

standardized NaOH.

Add the titrant in small, precise increments, allowing the pH to stabilize before recording

the reading and the volume of titrant added.

Continue the titration well past the equivalence point.

Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the

compound is ionized, which corresponds to the midpoint of the steepest part of the titration

curve.
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Perform the titration in triplicate to ensure reproducibility.

The partition coefficient (logP) is a measure of the differential solubility of a compound in a

hydrophobic (octanol) and a hydrophilic (water) phase. The shake-flask method is the gold

standard for its determination.

Principle: The compound is partitioned between n-octanol and water at a constant

temperature. The concentration of the compound in each phase is measured after

equilibrium has been reached, and the logP is calculated from the ratio of these

concentrations.

Apparatus:

Separatory funnels or vials with tight-fitting caps

Mechanical shaker or vortex mixer

Centrifuge

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Reagents:

Desmethylazelastine sample

n-Octanol (pre-saturated with water)

Water or buffer of a specific pH (pre-saturated with n-octanol)

Procedure:

Prepare a stock solution of Desmethylazelastine in either water or n-octanol.

Add a known volume of the stock solution to a separatory funnel or vial containing known

volumes of both n-octanol and water.

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing

and allow it to equilibrate at a constant temperature.
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Allow the two phases to separate completely. Centrifugation may be used to expedite this

process.

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

Determine the concentration of Desmethylazelastine in each aliquot using a suitable

analytical method.

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

The logP is the base-10 logarithm of P.

Repeat the experiment at different initial concentrations to ensure that the logP value is

independent of concentration.

Solubility is a critical parameter that influences the bioavailability of a drug. The shake-flask

method is a common and reliable technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a solvent at a

constant temperature. The concentration of the dissolved compound in the resulting

saturated solution is then determined.

Apparatus:

Vials with screw caps

Thermostatically controlled shaker or incubator

Filtration or centrifugation equipment to separate undissolved solid

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Reagents:

Solid Desmethylazelastine

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
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Procedure:

Add an excess amount of solid Desmethylazelastine to a vial containing a known volume

of the aqueous buffer. The amount should be sufficient to ensure that a saturated solution

is formed and solid remains.

Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C

or 37°C).

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).

After equilibration, separate the undissolved solid from the solution by centrifugation

and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

Carefully collect the clear supernatant.

Dilute the supernatant with a suitable solvent if necessary and determine the

concentration of Desmethylazelastine using a validated analytical method.

The measured concentration represents the thermodynamic solubility of the compound

under the experimental conditions.

Perform the experiment in triplicate.

This guide provides a foundational understanding of the physicochemical properties of

Desmethylazelastine. The presented data and methodologies are intended to support further

research and development efforts involving this pharmacologically active compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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